An In-depth Technical Guide to 9H-carbazole-9-propanol: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 9H-carbazole-9-propanol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-carbazole-9-propanol, more systematically named 3-(9H-carbazol-9-yl)propan-1-ol, is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a carbazole moiety linked to a propanol chain, provides a versatile scaffold for the synthesis of more complex molecules with potential pharmacological activities. The carbazole core is a well-known pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological effects including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the physical and chemical properties of 3-(9H-carbazol-9-yl)propan-1-ol, detailed methodologies for its synthesis and characterization, and insights into its potential applications.
Physicochemical Properties
A comprehensive compilation of the physical and chemical properties of 3-(9H-carbazol-9-yl)propan-1-ol is presented below. It is important to note that while some data is available for the specific compound, other properties are inferred from closely related carbazole derivatives and the parent 9H-carbazole molecule.
Table 1: Physical and Chemical Properties of 3-(9H-carbazol-9-yl)propan-1-ol and Related Compounds
| Property | Value for 3-(9H-carbazol-9-yl)propan-1-ol | Value for Related Compounds | Source |
| Molecular Formula | C₁₅H₁₅NO | - | [1] |
| Molecular Weight | 225.29 g/mol | - | [1] |
| Appearance | White crystalline solid | - | [1] |
| Melting Point | Not explicitly reported. Expected to be a solid at room temperature. | 9H-Carbazole-9-ethanol: 78-82 °C | [2] |
| Boiling Point | Not available | 9-Propyl-9H-carbazole: 164-167 °C at 3-4 Torr | |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and chloroform. | 9H-Carbazole is soluble in propane. | [3][4] |
| Crystal Structure | Monoclinic | - | [1] |
| pKa | The N-H of the parent carbazole has a pKa in the mid-teens. | - | [5] |
Synthesis of 3-(9H-carbazol-9-yl)propan-1-ol
The synthesis of 3-(9H-carbazol-9-yl)propan-1-ol is typically achieved through the N-alkylation of carbazole. This reaction involves the deprotonation of the nitrogen atom of the carbazole ring followed by nucleophilic substitution with a suitable three-carbon electrophile.
Experimental Protocol: N-Alkylation of Carbazole
This protocol is adapted from the established synthesis of 3-(9H-carbazol-9-yl)propan-1-ol.[6]
Materials:
-
9H-Carbazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dry Tetrahydrofuran (THF)
-
3-Bromo-1-propanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Deprotonation: To the flask, add 9H-carbazole and dry THF. While stirring under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C (ice bath). The mixture is then stirred at room temperature for 1 hour to ensure complete deprotonation of the carbazole nitrogen.
-
Alkylation: A solution of 3-bromo-1-propanol in dry THF is added dropwise to the reaction mixture through the dropping funnel. After the addition is complete, the reaction mixture is heated to reflux and maintained for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is carefully quenched by the slow addition of water. The organic solvent (THF) is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is dissolved in ethyl acetate and washed successively with water and brine.
-
Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Chromatography: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(9H-carbazol-9-yl)propan-1-ol as a white solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-(9H-carbazol-9-yl)propan-1-ol.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring and the aliphatic protons of the propanol side chain.
-
Aromatic Region (δ 7.0-8.5 ppm): The eight protons on the carbazole ring will appear as a series of multiplets. The protons adjacent to the nitrogen (at positions 4, 5) and those at positions 1, 8 are typically shifted downfield compared to the protons at positions 2, 3, 6, and 7.
-
Aliphatic Region (δ 1.5-4.5 ppm):
-
A triplet corresponding to the two protons of the methylene group attached to the nitrogen (-N-CH₂-).
-
A multiplet (likely a quintet or sextet) for the two protons of the central methylene group (-CH₂-CH₂-CH₂-).
-
A triplet for the two protons of the methylene group attached to the hydroxyl group (-CH₂-OH).
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Region (δ 100-150 ppm): At least six distinct signals are expected for the twelve carbon atoms of the carbazole ring due to symmetry. The carbons directly attached to the nitrogen (C4a, C4b) and the quaternary carbons (C8a, C9a) will have characteristic chemical shifts.
-
Aliphatic Region (δ 20-70 ppm): Three signals corresponding to the three methylene carbons of the propanol side chain. The carbon attached to the nitrogen (-N-CH₂-) and the carbon attached to the oxygen (-CH₂-OH) will be the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[7]
-
C-H Stretch (Aromatic): Multiple sharp peaks above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple peaks in the range of 2850-3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band around 1330-1250 cm⁻¹.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.[7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 225, corresponding to the molecular weight of C₁₅H₁₅NO.
-
Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the propanol side chain or parts of it, as well as fragmentation of the carbazole ring.
Chemical Properties and Reactivity
The chemical reactivity of 3-(9H-carbazol-9-yl)propan-1-ol is primarily dictated by the carbazole nucleus and the primary alcohol functional group.
Reactivity of the Carbazole Moiety
-
Electrophilic Aromatic Substitution: The carbazole ring is electron-rich and can undergo electrophilic aromatic substitution reactions. The positions 3, 6, 1, and 8 are the most susceptible to electrophilic attack.[8]
-
N-Alkylation/Arylation: While the nitrogen is already alkylated, further reactions at this position are generally not feasible under standard conditions.
-
Oxidation: The carbazole nucleus can be oxidized to form carbazole-containing polymers, which often exhibit interesting electronic and optical properties.[9]
Reactivity of the Hydroxyl Group
The primary alcohol functional group can undergo a variety of common organic transformations:
-
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding esters.
-
Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis.
-
Halogenation: The hydroxyl group can be replaced by a halogen using appropriate reagents (e.g., SOCl₂, PBr₃).
Potential Applications in Drug Development
Carbazole and its derivatives are a significant class of compounds in medicinal chemistry due to their wide spectrum of biological activities.[10] While specific biological studies on 3-(9H-carbazol-9-yl)propan-1-ol are limited, its structural features suggest potential for further investigation and derivatization.
The propanol side chain provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate the biological activity, solubility, and pharmacokinetic properties of the parent carbazole scaffold. This makes 3-(9H-carbazol-9-yl)propan-1-ol a valuable building block for the synthesis of novel drug candidates.
Conclusion
3-(9H-carbazol-9-yl)propan-1-ol is a versatile carbazole derivative with a well-established synthetic route. This technical guide has provided a comprehensive overview of its known and predicted physical and chemical properties, a detailed experimental protocol for its synthesis, and an outline of its spectroscopic characterization. The reactivity of both the carbazole nucleus and the propanol side chain offers numerous possibilities for further chemical transformations, highlighting its potential as a key intermediate in the development of new materials and pharmacologically active compounds. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
-
G. Cirpan, A. "Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years." Polymers (Basel), 12(10), 2238 (2020). [Link]
-
A. A. Al-Amiery, et al. "Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents." PLoS One, 17(1), e0262226 (2022). [Link]
-
PTC Organics, Inc. "PTC N-Alkylation of Carbazole Derivative." N.p., n.d. Web. [Link]
-
M. R. Reddy, et al. "Site-selective C−H functionalization of carbazoles." Org. Lett., 20(18), 5864-5868 (2018). [Link]
- Not available.
- Not available.
- Not available.
-
S. K. Sharma, et al. "CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES." International Journal of Research in Pharmacy and Chemistry, 10(4), 629-640 (2020). [Link]
-
N. Haridharan, V. Ramkumar, and R. Dhamodharan. "3-(9H-Carbazol-9-yl)propan-1-ol." Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o180 (2011). [Link]
-
I. M. A. Al-Maa, et al. "Measurement and Modeling of the Solubility of 9H-Carbazole in Sub- and Supercritical Propane." Journal of Chemical & Engineering Data, 56(3), 639-644 (2011). [Link]
- Not available.
-
Doc Brown's Chemistry. "Infrared spectrum of propan-1-ol." N.p., n.d. Web. [Link]
-
N. Haridharan, V. Ramkumar, and R. Dhamodharan. "3-(9H-Carbazol-9-yl)propan-1-ol." Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o180 (2011). [Link]
Sources
- 1. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-(9H-Carbazol-9-yl)propan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
